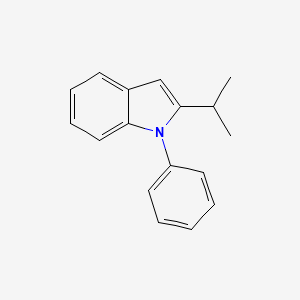

1-Phenyl-2-isopropylindole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H17N |

|---|---|

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

1-phenyl-2-propan-2-ylindole |

InChI |

InChI=1S/C17H17N/c1-13(2)17-12-14-8-6-7-11-16(14)18(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |

InChI-Schlüssel |

ZCUJQCKEJXWSNV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=CC=CC=C2N1C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Studies of Indole (B1671886) Ring Formation

The synthesis of the indole ring system is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a prominent and widely utilized method. byjus.comchemistrylearner.com This reaction facilitates the creation of the indole nucleus from arylhydrazones, which are themselves derived from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.comchemistrylearner.comtestbook.com

Detailed Analysis of Fischer Indole Synthesis Mechanism for Phenylhydrazones

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms phenylhydrazones into indoles. testbook.comwikipedia.org The process for generating 1-Phenyl-2-isopropylindole would begin with the reaction of N-phenylhydrazine with isobutyraldehyde (B47883) to form the corresponding phenylhydrazone. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride or boron trifluoride. testbook.comwikipedia.org

The established mechanism for the Fischer indole synthesis involves several key steps:

Formation of Phenylhydrazone : The initial step is the condensation of phenylhydrazine (B124118) and a ketone or aldehyde. byjus.com In the case of this compound, phenylhydrazine would react with isobutyraldehyde.

Tautomerization : The resulting phenylhydrazone undergoes tautomerization to form an ene-hydrazine intermediate. byjus.comwikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a critical step that leads to the formation of a di-imine intermediate. byjus.comwikipedia.org

Cyclization and Aromatization : The di-imine intermediate then undergoes cyclization and the elimination of an ammonia (B1221849) molecule to yield the final aromatic indole ring. byjus.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The choice of acid catalyst and reaction conditions can significantly influence the reaction's efficiency and the regioselectivity when using unsymmetrical ketones. byjus.com

Electron Movement and Intermediates in Cyclization Reactions

The cyclization step in the Fischer indole synthesis is a complex process involving significant electronic rearrangement. After the initial formation of the phenylhydrazone from phenylhydrazine and, in this case, isobutyraldehyde, the key mechanistic phase begins with acid-catalyzed tautomerization to the ene-hydrazine form. wikipedia.orgmdpi.com

The crucial carbon-carbon bond formation occurs through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine. byjus.comresearchgate.net This concerted pericyclic reaction involves the movement of six π-electrons, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond between the benzene (B151609) ring and the former aldehydic carbon. byjus.com This rearrangement results in the formation of a di-imine intermediate. wikipedia.org

The subsequent steps involve the re-aromatization of the benzene ring, followed by an intramolecular nucleophilic attack of the amino group onto one of the imine carbons to form a five-membered ring, a cyclic aminal. byjus.comwikipedia.org Finally, under acidic conditions, this intermediate eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring of this compound. wikipedia.org The stability of the intermediates, particularly the carbocation formed during cyclization, plays a crucial role in the reaction's progression, with electron-donating groups on the phenylhydrazine generally favoring the reaction. nih.gov

Table 1: Key Intermediates in the Fischer Indole Synthesis of this compound

| Intermediate | Description |

| N-phenyl-N'-isopropylidenehydrazine | The initial phenylhydrazone formed from the condensation of phenylhydrazine and isobutyraldehyde. |

| Ene-hydrazine | The tautomer of the phenylhydrazone, which is the active species in the subsequent rearrangement. |

| Di-imine | Formed after the wikipedia.orgwikipedia.org-sigmatropic rearrangement, containing two imine functionalities. |

| Cyclic Aminal | The five-membered ring intermediate formed by intramolecular cyclization of the di-imine. |

Transformations of the this compound Core

The this compound core, once formed, possesses a rich and varied reactivity profile. The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack, while the double bonds within the pyrrole (B145914) moiety can undergo addition reactions. The substituents on the nitrogen and at the C2 position also influence the molecule's chemical behavior.

Nucleophilic Addition Reactions to Indole Double Bonds

While electrophilic substitution is more common for indoles, nucleophilic addition can occur, particularly on α,β-unsaturated systems derived from the indole core. bhu.ac.in For instance, if the isopropyl group at the C2 position were modified to an acrylaldehyde, as seen in the related compound (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the conjugated system would be susceptible to nucleophilic attack. scirp.org

In such cases, conjugate or 1,4-addition is often favored over 1,2-addition, especially with softer nucleophiles. scribd.com This is because the initial 1,2-addition to the carbonyl group can be reversible, and the 1,4-adduct, which retains the stable carbonyl group after tautomerization, is often the thermodynamically more stable product. scribd.com Strong, hard nucleophiles like Grignard reagents or organolithium compounds tend to favor irreversible 1,2-addition to the carbonyl group. scribd.com

Electrophilic Substitution Patterns on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. bhu.ac.in The preferred site for electrophilic substitution is the C3 position, as the intermediate carbocation (the arenium ion) is more stabilized by resonance, involving the nitrogen's lone pair, without disrupting the aromaticity of the benzene ring. bhu.ac.in

In this compound, the C3 position is unsubstituted and thus remains the primary site for electrophilic attack. Common electrophilic substitution reactions for indoles include:

Halogenation : Can occur readily, sometimes without a Lewis acid catalyst, to introduce a halogen at the C3 position. byjus.com

Nitration : Typically carried out with milder nitrating agents like benzoyl nitrate (B79036) to avoid polymerization or oxidation that can occur with strong acidic conditions (e.g., nitric acid/sulfuric acid). bhu.ac.in

Friedel-Crafts Acylation/Alkylation : Can be performed to introduce acyl or alkyl groups, although the conditions need to be carefully controlled due to the high reactivity of the indole ring. researchgate.net

Mannich Reaction : A common method for introducing an aminomethyl group at the C3 position. nih.gov

The presence of the phenyl group on the nitrogen and the isopropyl group at C2 can sterically and electronically influence the reactivity of the indole core towards electrophiles.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent | Primary Product Position |

| Bromination | Br₂ | C3 |

| Nitration | Benzoyl nitrate | C3 |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | C3 |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 |

Dehydrogenation and Oxidation Processes

The pyrrole ring of the indole nucleus can undergo oxidation and dehydrogenation reactions. For instance, indolines (dihydroindoles) can be dehydrogenated to the corresponding indoles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scispace.com While this compound is already aromatic, related transformations can occur.

Oxidation of the indole ring can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of 2-substituted indoles can lead to the formation of indolin-3-ones. Ruthenium-catalyzed oxidation of 2-aryl or 2-alkyl indoles with an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to produce 2-indolyl indolin-3-ones. scholaris.ca This suggests that under specific oxidative conditions, this compound could potentially dimerize or undergo other oxidative transformations at the C2 and C3 positions.

Furthermore, the isopropyl group at the C2 position could potentially be a site for oxidation under certain conditions, although the indole ring itself is generally more susceptible to oxidative processes. The presence of the N-phenyl group can also influence the oxidative stability of the molecule.

Regioselective Lithiation and Trapping Reactions

The regioselective functionalization of the indole scaffold through lithiation is a powerful strategy for the synthesis of complex derivatives. In the case of this compound, the substitution pattern presents a nuanced scenario where the directing effects of the N-phenyl group and the steric influence of the C2-isopropyl group dictate the position of deprotonation.

The lithiation of N-protected indoles typically occurs at the C2 position due to the acidifying effect of the nitrogen protecting group. However, the presence of a bulky substituent at the C2 position, such as an isopropyl group, can sterically hinder the approach of the organolithium base to the C2-proton. This steric impediment can redirect the lithiation to other accessible positions on the indole nucleus or the N-phenyl ring.

In N-phenylindoles, a competition exists between lithiation at the C2 position of the indole ring and ortho-lithiation on the N-phenyl ring. The N-phenyl group can act as a directing group, facilitating deprotonation at its ortho position through coordination with the lithium atom of the base. Studies on N-phenylindole have shown that lithiation can be directed to the ortho position of the phenyl ring under specific conditions. beilstein-journals.org

For this compound, the considerable steric bulk of the 2-isopropyl group is expected to significantly disfavor C2-lithiation. Consequently, deprotonation is anticipated to occur at either the C3 position of the indole ring, which is electronically favored for electrophilic substitution in indoles, or at the ortho position of the N-phenyl ring, directed by the nitrogen atom. The choice between these two sites is influenced by the reaction conditions, including the organolithium base used, the solvent, and the temperature. The use of a strong, sterically hindered base might favor the less hindered C3 position, while conditions promoting coordination with the N-phenyl group could lead to ortho-lithiation.

Once the lithiated intermediate is formed, it can be trapped by a variety of electrophiles to introduce a wide range of functional groups. This two-step sequence of regioselective lithiation followed by electrophilic quench provides a versatile method for the synthesis of specifically substituted this compound derivatives.

Research Findings

While specific studies on the regioselective lithiation of this compound are not extensively reported, the outcomes can be predicted based on established principles of indole chemistry and directed ortho-metalation. The following table outlines the expected products from the reaction of lithiated this compound with various electrophiles, considering the potential for both C3-lithiation and ortho-lithiation of the N-phenyl group.

| Entry | Organolithium Base | Predicted Major Lithiation Site | Electrophile | Predicted Product |

|---|---|---|---|---|

| 1 | n-Butyllithium (n-BuLi) | C3 or ortho-Phenyl | Dimethylformamide (DMF) | 1-Phenyl-2-isopropyl-1H-indole-3-carbaldehyde or 2-(2-Isopropyl-1H-indol-1-yl)benzaldehyde |

| 2 | sec-Butyllithium (s-BuLi) / TMEDA | ortho-Phenyl | Trimethylsilyl chloride (TMSCl) | 1-(2-(Trimethylsilyl)phenyl)-2-isopropyl-1H-indole |

| 3 | tert-Butyllithium (t-BuLi) | C3 | Iodine (I₂) | 3-Iodo-1-phenyl-2-isopropyl-1H-indole |

| 4 | Lithium diisopropylamide (LDA) | C3 | Carbon dioxide (CO₂) | 1-Phenyl-2-isopropyl-1H-indole-3-carboxylic acid |

| 5 | n-Butyllithium (n-BuLi) | C3 or ortho-Phenyl | Benzaldehyde | (1-Phenyl-2-isopropyl-1H-indol-3-yl)(phenyl)methanol or (2-(2-Isopropyl-1H-indol-1-yl)phenyl)(phenyl)methanol |

Derivatization and Analog Synthesis of 1 Phenyl 2 Isopropylindole

Substituent Effects on Synthetic Pathways

The outcomes of synthetic reactions on the 1-phenyl-2-isopropylindole framework are significantly governed by the nature of the substituents present on the aromatic rings. These effects can dictate the direction and efficiency of cyclization reactions and other modifications.

The Fischer indole (B1671886) synthesis, a classical method for preparing indoles, is notably sensitive to the acid catalyst used and the structure of the ketone precursor. rsc.org For instance, the cyclization of phenylhydrazones derived from unsymmetrical ketones can yield a mixture of indole isomers. The proportion of the 2-substituted indole versus other isomers increases with stronger acid catalysts like polyphosphoric acid. rsc.org This suggests that in the synthesis of substituted 1-phenyl-2-isopropylindoles, the choice of acid catalyst and the substitution pattern on the phenylhydrazine (B124118) and the ketone (e.g., isopropyl methyl ketone) precursors are critical in directing the regiochemical outcome.

In more complex transformations, substituent effects can lead to divergent reaction pathways. Studies on N-aryl propynamides have shown that different para-substituents on the N-aryl ring can trigger completely different cyclization patterns, leading to either quinolin-2-ones or spiro nih.govlibretexts.org-trienones. wur.nl Electron-donating and electron-withdrawing groups can steer the reaction towards the spirocyclic product, while milder substituents favor the formation of quinolinones. wur.nl While not performed on this compound itself, these findings highlight the powerful role of substituents in controlling intramolecular cyclizations, a principle that applies to the synthesis of complex derivatives from this indole scaffold.

The electronic properties of substituents on the indole ring also influence its reactivity. In palladium-catalyzed C-H functionalization reactions, both electron-donating groups (like methyl and methoxy) and electron-deficient substituents (like fluoro, chloro, and trifluoromethyl) on the indole skeleton are generally well-tolerated, allowing for functionalization at various positions. nih.gov

Table 1: Influence of Substituents on Synthetic Outcomes for Indole and Related Heterocycles

| Reaction Type | Substituent Type | General Effect | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Acid Strength (Catalyst) | Increased acid strength favors the formation of 2-substituted indoles. | rsc.org |

| Intramolecular Cyclization | Electron-donating/-withdrawing | Can trigger divergent pathways, leading to different heterocyclic cores. | wur.nl |

N-Substitution Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization. N-substitution reactions are crucial for modulating the electronic properties of the indole ring and for introducing functional groups that can participate in further transformations.

A common strategy for N-alkylation involves the use of alkylating reagents in the presence of a base. nih.gov For instance, methyl, benzyl (B1604629), and tosyl groups can be readily installed on the nitrogen atom of haloindoles. nih.gov Another approach involves a reductive cross-coupling reaction between indoles and ketones, which can be challenging for sterically hindered ketones. organic-chemistry.org However, a dearomatization-rearomatization strategy has been developed that enables the N-alkylation of indoles with ketones in an aqueous medium. organic-chemistry.org For a molecule like this compound, where the nitrogen is already substituted with a phenyl group, these reactions would apply to the synthesis of the parent compound itself or to analogs where the N-substituent is varied. For example, N-isopropylindole has been shown to be a suitable substrate in copper-dehydrogenative coupling reactions. chim.it

Functionalization at C-2 and C-3 Positions of the Indole Ring

The C-2 and C-3 positions of the indole nucleus are highly reactive and represent primary sites for introducing chemical diversity.

The Vilsmeier-Haack reaction is a powerful method for introducing formyl groups, which can be further elaborated, onto electron-rich heterocycles like indoles. A key intermediate for the drug fluvastatin, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, is synthesized via a Vilsmeier-type reaction. scirp.org The synthesis starts with the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (B1601305) to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole. Subsequent condensation with 3-(N-methyl-N-phenylamino)acrolein using phosphorus oxychloride (POCl₃) introduces the acrylaldehyde moiety at the C-2 position. scirp.org

Similarly, the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) is used to convert hydrazones into pyrazole-4-carbaldehydes. rasayanjournal.co.in This reagent can effectively formylate indole derivatives, demonstrating its utility in creating carbonyl-containing analogs. rasayanjournal.co.in Palladium-catalyzed C-H carbonylation represents another advanced method, where a directing group at the nitrogen can guide the introduction of a carbonyl group at a specific position, such as C7. nih.gov

Halogenated indoles are valuable synthetic intermediates, particularly for cross-coupling reactions. Direct halogenation of the indole core is a common strategy. For example, 2-trifluoromethylindole can be halogenated at the C-3 position with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) to afford the corresponding 3-chloro, 3-bromo, and 3-iodo derivatives in high yields. nih.gov

The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde involves the use of a fluorinated starting material, fluorobenzene, which is carried through the synthetic sequence to produce the final fluorinated indole derivative. scirp.org This highlights the strategy of building the indole from halogenated precursors. Additionally, methods exist for the trifunctionalization of N-alkyl/aryl indoles, where N-Br sulfoximines act as both brominating and sulfoximinating reagents, leading to products like 2-sulfoximidoyl-3,6-dibromo indoles in a single step. nih.gov

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for diversifying heterocyclic structures. libretexts.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds under mild conditions. libretexts.orgwikipedia.org

Halogenated indole derivatives are excellent substrates for Sonogashira couplings. For instance, 3-halo-2-CF₃-indoles can be coupled with phenylacetylene (B144264) using a palladium catalyst to produce 3-alkynyl indole derivatives in high yields. nih.gov The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. libretexts.orgnih.gov The reactivity of the halide is crucial, with iodides being more reactive than bromides, allowing for selective couplings. wikipedia.org This method provides a direct route to introduce alkynyl functionalities onto the this compound scaffold, assuming a halogenated precursor is available. The reaction has been widely applied in the synthesis of complex molecules, organic materials, and pharmaceuticals. libretexts.orgwikipedia.org

Table 2: Examples of Sonogashira Coupling with Haloindoles

| Haloindole Substrate | Alkyne Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Halo-2-CF₃-indoles | Phenylacetylene | Pd catalyst | 3-Alkynyl-2-CF₃-indoles | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd/Cu catalyst | bis(4-bromophenyl)acetylene | wikipedia.org |

Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is essential when targeting biologically active molecules. This is achieved through asymmetric synthesis, which can involve chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Catalytic asymmetric methods are highly sought after for synthesizing chiral nitrogen-containing heterocycles. sioc-journal.cn For instance, chiral phosphoric acids have been used as catalysts for the direct and enantioselective functionalization of 2,3-disubstituted indoles at the C6 position. dicp.ac.cn This demonstrates that even less reactive positions on the indole benzene (B151609) ring can be functionalized stereoselectively.

The synthesis of chiral 1,2-diamino derivatives has been achieved via copper(I)-catalyzed asymmetric addition of ketimines to aldimines, yielding products with high diastereoselectivity and enantioselectivity. nih.govnih.gov While not directly on an indole, this methodology showcases a strategy for creating chiral centers adjacent to a nitrogen atom, which is relevant for synthesizing chiral side chains on the this compound core.

Furthermore, the synthesis of chiral etodolac, a pharmaceutical containing a tetrahydropyrano[3,4-b]indole core, was accomplished through a stereoselective synthesis starting from a chiral building block, demonstrating the feasibility of constructing complex, chiral indole-based structures. researchgate.net These strategies provide a roadmap for the potential asymmetric synthesis of this compound analogs.

Enantioselective Synthetic Approaches

The enantioselective synthesis of N-arylindoles, particularly those with substitution at the C2 position, presents a significant challenge in organic chemistry. The creation of chiral N-alkylindoles, where the nitrogen atom is attached to a stereogenic sp³ carbon, is a key objective due to their prevalence in biologically active molecules. researchgate.netnih.gov Strategies often focus on establishing axial chirality in the N-aryl bond or controlling the stereocenter at the C2 position.

One prominent method involves the catalytic asymmetric synthesis of N-allylic indoles through the rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by a Fischer indolization. nih.gov This strategy addresses the common issue of C3-allylation, achieving high N-selectivity and excellent enantioselectivities. nih.gov Although demonstrated for N-allylic indoles, this approach could conceptually be adapted for other alkyl groups.

Another powerful technique is the rhodium-catalyzed asymmetric N-H insertion reaction. This method has been successfully used for synthesizing novel axially chiral N-arylindoles by reacting indoles with diazonaphthoquinones. pku.edu.cn The reaction proceeds with high yields and excellent enantiomeric ratios, favoring insertion at the N1 position over the C2 or C3 positions. pku.edu.cn The scope of this reaction has been shown to tolerate various alkyl substitutions on the indole ring, including isopropyl and tert-butyl groups at other positions. pku.edu.cn

Biocatalysis offers a highly enantioselective route through the dynamic kinetic resolution (DKR) of configurationally labile N-arylindole aldehydes. csic.es Commercial ketoreductases (KREDs) can catalyze the atroposelective bioreduction of the carbonyl group to afford axially chiral N-arylindole aminoalcohols with high conversion and optical purity. csic.es

More recently, a palladium-catalyzed asymmetric Larock indole synthesis has been developed, employing a chiral sulfinamide phosphine (B1218219) (SadPhos) ligand. acs.org This method allows for the rapid construction of a wide range of axially chiral N-arylindole compounds from ortho-halide-N-arylanilines and internal alkynes. acs.org

Nickel-catalyzed C-C coupling reactions provide a modular approach to chiral N-alkylindoles. nih.gov This method couples N-indolyl-substituted alkenes with various bromides to produce the target compounds in a single regioisomeric form with high yields and enantioselectivity. nih.gov Furthermore, cobalt-catalyzed enantioselective anti-Markovnikov alkene hydroalkylation has been used for the synthesis of α,α-dialkyl indoles, demonstrating high flexibility in introducing different alkyl groups. researchgate.net

A summary of representative enantioselective methods is presented below:

| Method | Catalyst/Reagent | Substrates | Product Type | Key Features |

| Rhodium-Catalyzed N-Allylation nih.gov | Rh(I)/DTBM-Segphos | Aryl hydrazines, allenes | N-allylic indoles | High N-selectivity and enantioselectivity. |

| Rhodium-Catalyzed N-H Insertion pku.edu.cn | Rhodium catalyst | Indoles, diazonaphthoquinones | Axially chiral N-arylindoles | Concerted process, high yield and er. |

| Biocatalytic DKR csic.es | Ketoreductases (KREDs) | N-arylindole aldehydes | Axially chiral N-arylindole alcohols | High conversion and optical purity. |

| Palladium-Catalyzed Larock Synthesis acs.org | Pd/Ming-Phos | o-halide-N-arylanilines, internal alkynes | Axially chiral N-arylindoles | Rapid, high yields, good enantioselectivity. |

| Nickel-Catalyzed C-C Coupling nih.gov | NiI₂ / Chiral Ligand | N-indolyl-alkenes, aryl/alkenyl bromides | Chiral N-alkylindoles | Modular, single regioisomer, high ee. |

| Cobalt-Catalyzed Hydroalkylation researchgate.net | Cobalt Hydride / Chiral Ligand | Alkenes, Indole derivatives | α,α-dialkyl indoles | Remote stereocontrol, anti-Markovnikov. |

Diastereoselective Synthesis of Related Structures

The synthesis of derivatives of this compound may involve the creation of additional stereocenters, necessitating diastereoselective control. Various methods have been developed for the diastereoselective synthesis of substituted indoles and their reduced forms, indolines.

One such method is the diastereoselective Friedel-Crafts alkylation of N-sulfonylated indoles with chiral benzyl carbocations bearing α-phenyl substituents. acs.org This reaction, promoted by Brønsted or Lewis acids, yields 1,1,2-triarylalkanes with high anti-selectivity. acs.org The electronic properties of the reactants significantly influence the reaction rates and diastereoselectivities. acs.org

Visible light photoredox catalysis has enabled the one-step diastereoselective synthesis of fused N-arylindolines. nih.gov This method involves trapping a photogenerated benzylic carbocation with tethered heteronucleophiles, providing C2 and C3 fused indolines with a tetrasubstituted carbon stereocenter in greater than 99:1 diastereoselectivity. nih.gov

For the synthesis of 2,3-disubstituted indolines, a chemoenzymatic approach has proven effective. nih.gov Racemic indolines, prepared through Fischer indolization and subsequent diastereoselective reduction, can be resolved through kinetic resolution using Candida antarctica lipase (B570770) type A. nih.gov This method shows excellent stereodiscrimination for a variety of cis/trans isomers with different substitutions. nih.gov

A dearomatizing alkylation/intramolecular aza-Friedel–Crafts cascade reaction offers a pathway to convert indole-tethered pyrroles into 2,3-fused tetracyclic indolines. acs.org This reaction proceeds with high cis-diastereoselectivity and creates a C3 all-carbon quaternary stereocenter. acs.org

The following table summarizes key findings in diastereoselective synthesis relevant to indole structures:

| Method | Reaction Type | Key Reagents/Catalyst | Product Structure | Diastereoselectivity |

| Friedel-Crafts Alkylation acs.org | Electrophilic substitution | TFA or BF₃·OEt₂ | anti-1,1,2-Triarylalkanes | High anti-selectivity. |

| Photoredox Catalysis nih.gov | C–N/C–O Tandem Cyclization | Ru(bpy)₃(PF₆)₂ / Visible Light | Fused N-arylindolines | >99:1 dr. |

| Chemoenzymatic Resolution nih.gov | Kinetic Resolution | Candida antarctica lipase A | Enantiopure 2,3-disubstituted indolines | Excellent stereodiscrimination. |

| Dearomative Cascade acs.org | Alkylation/Aza-Friedel-Crafts | - | 2,3-fused tetracyclic indolines | High cis-diastereoselectivity. |

Computational and Theoretical Chemistry Studies of 1 Phenyl 2 Isopropylindole

Analysis of Molecular Structure and Conformation

The data generated from computational studies allows for a detailed analysis of the three-dimensional structure of 1-Phenyl-2-isopropylindole.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edu For a molecule like this compound, with its rotatable bonds connecting the phenyl and isopropyl groups to the indole (B1671886) core, multiple conformations are possible.

Computational methods are used to identify these different conformations and determine their relative energies. ethz.chnih.gov By finding the energy minima on the potential energy surface, the most stable conformations can be identified. ethz.chmdpi.com For example, in studies of similar flexible molecules, computational searches have revealed numerous possible conformers, with the most stable ones being determined by their calculated energies. rsc.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. rsc.org This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

The precise geometry of this compound can be characterized by its bond lengths, bond angles, and dihedral angles. These parameters are obtained from the optimized geometry calculated using methods like DFT. researchgate.netresearchgate.net

Bond length is the distance between the nuclei of two bonded atoms. researchgate.net

Bond angle is the angle formed by three connected atoms. researchgate.net

Dihedral angle (or torsion angle) describes the rotation around a bond and is the angle between two planes, each defined by three atoms.

Below is a hypothetical table of selected calculated geometric parameters for this compound, based on typical values for similar molecular structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C | C | 1.39 - 1.54 | ||

| Bond Length | C | N | 1.37 - 1.48 | ||

| Bond Angle | C | N | C | ~108 - 125 | |

| Bond Angle | C | C | C | ~118 - 122 | |

| Dihedral Angle | C | C | C | C | Varies |

| Dihedral Angle | N | C | C | C | Varies |

Non-Covalent Interactions and Intramolecular Hydrogen Bonding

Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of molecules. purdue.edu These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, govern the conformation of this compound and its interactions with other molecules. purdue.edujussieu.fr The structure of this compound, featuring a bulky isopropyl group at the C2 position and a phenyl group on the nitrogen, gives rise to specific intramolecular and intermolecular non-covalent forces.

The presence of the N-phenyl group precludes the formation of the classic N-H···X hydrogen bonds that are significant in organizing the structures of N-unsubstituted indoles. harvard.edu However, the molecule can participate in other types of weak hydrogen bonds, such as C-H···π interactions. These can occur between the C-H bonds of the isopropyl group and the π-electron system of the N-phenyl ring, or between the phenyl C-H bonds and the indole ring. Such interactions, though weak, can influence the rotational conformation of the phenyl group relative to the indole plane. The analysis of electron density is a key method to identify and characterize these interactions, where specific critical points in the density can reveal the presence and strength of hydrogen bonds and van der Waals contacts. jussieu.fr

Table 1: Types of Non-Covalent Interactions Relevant to this compound

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | Can occur between the indole and/or phenyl rings of adjacent molecules, contributing to crystal packing. |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. | Possible intramolecularly between the isopropyl C-H and the phenyl ring, influencing conformation. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron density. researchgate.net | Pervasive interactions that contribute to the overall stability of the condensed phase. mdpi.com |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulky isopropyl and phenyl groups will create significant steric hindrance, affecting molecular conformation and packing. |

Electronic Properties and Reactivity Prediction

Computational chemistry provides powerful tools to predict the electronic behavior and chemical reactivity of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely used to calculate properties that offer insight into how the molecule will behave in chemical reactions. chemrxiv.orgajol.info

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wuxiapptec.com A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is characteristic of indole derivatives. chemrxiv.org The N-phenyl and C2-isopropyl substituents will modulate the energy and distribution of this orbital. The LUMO is likely to be distributed across the N-phenyl and indole rings. The introduction of substituents to the indole core is known to alter the HOMO-LUMO gap; both electron-donating and electron-withdrawing groups can decrease the gap compared to unsubstituted indole, thereby increasing reactivity. rsc.org Computational studies on related substituted indoles using DFT methods like B3LYP have shown that such substitutions significantly impact the electronic properties. chemrxiv.orgrsc.org

Table 2: Representative FMO Energies and Energy Gaps for Indole and Related Structures

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference(s) |

|---|---|---|---|---|

| Indole | -6.258 | -1.840 | 4.418 | ajol.info |

| Indole (alternative calc.) | -5.58 | -0.19 | 5.39 | researchgate.net |

| Tryptophan | -5.81 | -0.16 | 5.65 | researchgate.net |

| 1-Hydroxy-1H-indole-2-carboxylate | -6.655 | -2.155 | 4.500 | nih.gov |

| This compound (Estimated) | ~ -5.7 to -6.0 | ~ -1.5 to -1.9 | ~ 4.0 to 4.5 |

Note: Values for this compound are estimated based on trends observed in substituted indoles. Actual values would require specific DFT calculations.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com They are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govlibretexts.org The map is colored according to the local electrostatic potential: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), and green represents areas of neutral potential. youtube.com

In this compound, the MEP map is expected to show a region of high electron density (negative potential, red/yellow) around the nitrogen atom and the π-systems of the indole and phenyl rings. This is due to the presence of the nitrogen lone pair and delocalized π-electrons. Conversely, the hydrogen atoms of the isopropyl group and the phenyl ring will exhibit positive potential (blue) and are thus potential sites for interaction with nucleophiles. The distribution of charge is a key factor in understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. ajol.info These include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). A high chemical hardness (large HOMO-LUMO gap) indicates high stability and low reactivity, while high softness corresponds to higher reactivity. wuxiapptec.com

f+(r) indicates the reactivity towards a nucleophilic attack (where an electron is accepted). The site with the highest f+ value is the most likely site for nucleophilic attack.

f-(r) indicates the reactivity towards an electrophilic attack (where an electron is donated). The site with the highest f- value is the most likely site for electrophilic attack.

The dual descriptor (Δf(r)) can also be used to distinguish between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. mdpi.com

For indole derivatives, the C3 position is intrinsically the most nucleophilic and reactive towards electrophiles, which would be reflected by a high f- value at this carbon. bath.ac.uk The introduction of the N-phenyl and C2-isopropyl groups modifies this inherent reactivity. Computational calculations on related N-pyrimidinyl indoles have shown that the metal center in a catalyst can direct functionalization to other positions, like C6 or C7, by altering the local reactivity, a phenomenon that can be rationalized by calculating Fukui indices for the organometallic intermediate. bath.ac.uk

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons from a system; µ = -χ. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |

Computational Assistance in Synthetic Design

Route Scouting and Reaction Optimization through Computational Chemistry

Computational chemistry has become an indispensable partner in modern synthetic chemistry, enabling the rational design of synthetic routes and the optimization of reaction conditions. researchgate.netscilit.com For a target molecule like this compound, which is a specifically substituted indole, computational methods can significantly accelerate its synthesis.

The synthesis would likely involve forming the N-phenyl bond and introducing the C2-isopropyl group. Common methods for N-arylation of indoles include copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.gov The introduction of a 2-alkyl group can be more challenging. A potential strategy could involve the synthesis of a 2-isopropylindole intermediate followed by N-arylation.

Computational route scouting for this compound would involve the following steps:

Hypothesize Routes: Propose several plausible synthetic pathways based on known indole chemistry. nih.govmdpi.comijper.org

Model Key Steps: Use DFT calculations to model the transition states and intermediates of the key bond-forming steps in each proposed route. kaist.ac.kr For example, one could compare the energy barriers for a Pd-catalyzed versus a Cu-catalyzed N-arylation step.

Evaluate Reaction Energetics: Calculate the reaction energy profiles to determine the thermodynamic and kinetic feasibility of each step. This allows for the identification of rate-limiting steps and potential side reactions. kaist.ac.kr

Optimize Conditions: Once a promising route is identified, computations can help optimize conditions. This includes studying the effect of different ligands on the catalyst, the role of the solvent, and the temperature required to overcome activation barriers, thus maximizing the yield and selectivity of the desired product. kaist.ac.kr For instance, DFT calculations have been used to elucidate the complete energy profile for the ruthenium-catalyzed coupling of 2-alkylindoles, revealing the turnover-limiting step and guiding the reaction's development. kaist.ac.kr

This in-silico approach allows chemists to prioritize more promising synthetic strategies before committing to extensive laboratory work, saving time and resources.

Table 4: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-isopropyl-1-phenyl-1H-indole | C₁₇H₁₇N |

| Indole | 1H-Indole | C₈H₇N |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | C₁₁H₁₂N₂O₂ |

| 1-Hydroxy-1H-indole-2-carboxylate | 1-hydroxy-1H-indole-2-carboxylic acid | C₉H₇NO₃ |

| N-phenylindole | 1-phenyl-1H-indole | C₁₄H₁₁N |

| 2-isopropylindole | 2-isopropyl-1H-indole | C₁₁H₁₃N |

| Palladium | Palladium | Pd |

| Copper | Copper | Cu |

Structure Activity Relationship Sar Research Methodologies for 1 Phenyl 2 Isopropylindole Scaffolds

Principles of Structure-Activity Relationship (SAR) Analysis in Indole (B1671886) Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. slideshare.net The core principle is that the activity of a compound is a function of its physicochemical properties, which are in turn dictated by its three-dimensional structure. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify the key chemical features, known as pharmacophores, responsible for its desired activity and those that contribute to undesirable effects. slideshare.net

In the context of indole chemistry, SAR is a powerful tool due to the indole nucleus being recognized as a "privileged structure." nih.gov This means the indole scaffold is capable of binding to a wide variety of biological targets with high affinity, making it a common component in many natural products and pharmaceutical agents. nih.govjocpr.com The key structural features of the indole ring system that are often manipulated in SAR studies include:

The Indole N-H Group: The nitrogen atom's hydrogen in the pyrrole (B145914) ring can act as a crucial hydrogen bond donor. nih.gov Studies have shown that for certain biological targets, the presence of this N-H group is essential for affinity, and its replacement or substitution can lead to a significant loss of activity. nih.govnih.gov

The Aromatic System: The bicyclic aromatic nature of the indole ring allows for non-covalent interactions such as π–π stacking and cation–π interactions with biological receptors. nih.gov

SAR analysis aims to build a comprehensive understanding of how modifications at these positions influence a compound's interaction with its target, guiding the rational design of more potent and selective molecules. bohrium.com

Methodologies for Investigating Structural Modifications and Their Impact

A primary methodology in SAR is the systematic modification of substituents on a lead compound. For a scaffold like 1-phenyl-2-isopropylindole, this involves synthesizing and testing analogues where the phenyl and isopropyl groups are altered. For instance, research on related indole structures has shown that replacing a substituent like an isopropyl group with a phenyl group can diminish inhibitory potency by several orders of magnitude, highlighting the specific role of the alkyl group. nih.gov Similarly, studies on N-substituted indoles demonstrate how changing the size of an alkyl group (e.g., from methyl to ethyl to isopropyl) can systematically alter the compound's properties. rsc.org

The process involves:

Alkylation/Arylation: Introducing different alkyl chains (e.g., methyl, ethyl, butyl) or aryl groups with varying electronic properties (e.g., methoxy-phenyl, chloro-phenyl) onto the core structure.

Functional Group Interconversion: Replacing a simple substituent with more complex functional groups to probe for new interactions like hydrogen bonding or ionic interactions.

Bioisosteric Replacement: Swapping a group with a bioisostere—a substituent with similar steric and electronic properties—to improve pharmacokinetic properties without losing biological activity.

The impact of these variations is quantified through biological assays, and the results are often compiled into tables to draw clear correlations between the structural change and the resulting activity.

Table 1: Example of SAR Data from Systematic Variation of a Substituent (R) on an Indole Scaffold This table is a representative example based on findings in the literature and does not represent the specific compound this compound.

| Compound | Substituent (R) | IC₅₀ (nM) | Comment |

|---|---|---|---|

| 1a | -CH₃ (Methyl) | 50.2 | Baseline activity. |

| 1b | -CH₂CH₃ (Ethyl) | 25.8 | Increased potency with larger alkyl group. |

| 1c | -CH(CH₃)₂ (Isopropyl) | 11.9 | Branching further enhances potency, suggesting a good fit in a hydrophobic pocket. nih.gov |

| 1d | -C(CH₃)₃ (tert-Butyl) | 85.4 | Excessive bulk is detrimental, likely due to steric clash. acs.org |

| 1e | -C₆H₅ (Phenyl) | >1000 | Replacing the alkyl with an aryl group leads to a significant loss of activity. nih.gov |

The specific location of a substituent on the indole or its attached phenyl ring can have a profound impact on biological activity. This is investigated by synthesizing and testing positional isomers. For example, in a series of naltrindole (B39905) analogues, it was found that bulky substituents were better tolerated at the 7'-position of the indole ring than at the 4'-, 5'-, or 6'-positions, with 7'-substituted compounds generally showing higher receptor affinities. nih.gov

Computational studies on other complex indole systems have also demonstrated that positional isomerism can dramatically tune fundamental electronic properties, which in turn influences the molecule's behavior. acs.orgresearchgate.net Evaluating these effects allows researchers to map the topology of the target's binding site, identifying regions where bulk is tolerated and others where it is not. This is critical for optimizing the orientation of the molecule within its binding pocket to maximize favorable interactions.

Table 2: Example of SAR Data from Evaluating Positional Isomerism of a Substituent This table is a representative example based on findings in the literature and does not represent the specific compound this compound.

| Compound | Position of -Cl on Phenyl Ring | Receptor Affinity (Ki, nM) | Comment |

|---|---|---|---|

| 2a | 2- (ortho) | 150 | Steric hindrance from ortho position may force an unfavorable conformation. |

| 2b | 3- (meta) | 45 | Favorable interaction. |

| 2c | 4- (para) | 15 | Optimal position, suggesting the substituent fits into a specific sub-pocket. |

To rationalize SAR data, the influence of steric and electronic parameters is analyzed. These properties govern how a molecule physically fits into and electronically interacts with its target.

Steric Parameters: These relate to the size and shape of the substituents. Bulky groups like tert-butyl can prevent a molecule from fitting into a narrow binding pocket, a phenomenon known as steric hindrance. unife.itmdpi.com Conversely, increasing van der Waals contacts by adding appropriately sized hydrophobic substituents can sometimes improve binding affinity. nih.gov The steric accessibility of functional groups, influenced by bulky substituents like an N-isopropyl group, can impact catalytic activity or binding affinity.

Electronic Parameters: These describe the electron-donating or electron-withdrawing nature of a substituent, which affects the electron density distribution across the indole scaffold. Electron-withdrawing groups (e.g., nitro, cyano) can enhance the hydrogen-bonding acidity of the indole N-H or create favorable dipole interactions. In some cases, excellent correlations have been found between biological selectivity and electronic parameters, such as the calculated charge on specific atoms. acs.org

These parameters are often quantified using descriptors like Hammett constants (for electronics) and Taft or Sterimol parameters (for sterics) in later QSAR studies.

Table 3: Influence of Steric and Electronic Parameters of Substituents This table is a representative example based on findings in the literature.

| Substituent (R) | Electronic Effect | Steric Effect | Potential Impact on Interaction |

|---|---|---|---|

| -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Can act as a hydrogen bond acceptor. |

| -Cl | Electron-withdrawing (inductive) | Moderate | Can form halogen bonds or favorable dipole interactions. |

| -NO₂ | Strongly electron-withdrawing | Moderate | Significantly alters ring electronics; can be a hydrogen bond acceptor. |

| -CH(CH₃)₂ | Weakly electron-donating | Bulky | Provides hydrophobic interactions; can cause steric clashes. unife.it |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to create a mathematical model correlating the chemical structures of a set of compounds with their biological activities. jocpr.comnih.gov This approach moves beyond qualitative observations to generate predictive equations that can estimate the activity of new, unsynthesized compounds.

The development of a robust QSAR model is a multi-step process:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. neliti.com This set is then typically divided into a 'training set,' used to build the model, and a 'test set,' used to validate its predictive power. jocpr.comjmolekul.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., atom counts, topological indices) or 3D descriptors (e.g., surface area, volume, electronic properties like partial charges). ijpsr.comarchivepp.com

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to find the best correlation between a subset of the calculated descriptors and the biological activity. ijpsr.comarchivepp.com The result is an equation of the form: Activity = c₀ + c₁·D₁ + c₂·D₂ + ..., where D₁, D₂ are the descriptor values and c₁, c₂ are their coefficients.

Model Validation: This is the most critical step to ensure the model is not a result of chance correlation.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used on the training set. This generates a cross-validation coefficient (q²) which is a measure of the model's internal robustness. ijpsr.comtandfonline.com

External Validation: The model generated from the training set is used to predict the activities of the compounds in the test set (which were not used to build the model). The predictive ability is assessed by a parameter called predictive r² (pred_r²). ijpsr.comtandfonline.com

A statistically significant QSAR model is characterized by a high squared correlation coefficient (r²), a high cross-validated coefficient (q² > 0.5), and a high predictive r² for the external test set. ijpsr.comnih.gov Such models are valuable tools for prioritizing which new indole derivatives should be synthesized and tested, thereby saving time and resources. ijpsr.com

Table 4: Example of Statistical Validation Parameters for a QSAR Model This table is a representative example based on QSAR studies of indole derivatives. ijpsr.comarchivepp.com

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number of Compounds (Training Set) | n_train | 24 | The number of molecules used to build the model. |

| Number of Compounds (Test Set) | n_test | 6 | The number of molecules used to validate the model externally. |

| Correlation Coefficient | r² | 0.938 | Measures how well the model fits the training set data. |

| Cross-Validated Coefficient | q² | 0.855 | Measures the internal predictive ability of the model (robustness). |

| Predictive Correlation Coefficient | pred_r² | 0.744 | Measures the model's ability to predict the activity of new compounds (external validation). |

Application of Statistical Methods in SAR (e.g., Principal Component Analysis, Regression Analysis)

In the study of Structure-Activity Relationships (SAR) for this compound scaffolds, statistical methods are indispensable tools for transforming complex chemical data into understandable models. These methods allow researchers to identify key molecular features that govern biological activity and to predict the potency of novel compounds. Techniques such as Principal Component Analysis (PCA) and various forms of regression analysis form the cornerstone of modern quantitative structure-activity relationship (QSAR) studies. derpharmachemica.comslideshare.net

Principal Component Analysis (PCA)

Principal Component Analysis is a powerful statistical technique used to simplify the complexity of high-dimensional data sets, which are common in SAR research. In the context of the this compound scaffold, researchers often calculate a large number of molecular descriptors (e.g., steric, electronic, topological, and physicochemical properties) for each analog in a series. PCA reduces this large set of variables into a smaller number of uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. slideshare.netresearchgate.net

The primary applications of PCA in the SAR of this compound derivatives include:

Dimensionality Reduction: It helps in managing and interpreting datasets with numerous descriptors, making it easier to identify the most influential properties.

Chemical Space Visualization: By plotting the first two or three principal components, researchers can visualize the distribution of compounds in "chemical space." researchgate.net This allows for the assessment of structural diversity within a library and comparison with known active compounds. For instance, a 3D plot of the principal components can reveal whether new this compound analogs occupy a similar or distinct region of chemical space compared to established inhibitors of a particular target. researchgate.net

Descriptor Selection: PCA can help identify and eliminate redundant or intercorrelated descriptors before building a predictive QSAR model. nih.gov

The table below illustrates a hypothetical application of PCA to a set of this compound derivatives. A series of molecular descriptors are analyzed to generate principal components (PC1 and PC2) that capture the maximum variance in the data, simplifying subsequent analysis.

Table 1: Illustrative Principal Component Analysis of this compound Derivatives

| Compound ID | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | ... (Other Descriptors) | PC1 | PC2 |

| PID-001 | 249.35 | 5.2 | 4.93 | -1.5 | 0.8 | |

| PID-002 | 265.35 | 5.5 | 25.7 | -0.9 | -1.2 | |

| PID-003 | 283.32 | 4.8 | 45.9 | 0.5 | -0.5 | |

| PID-004 | 294.78 | 5.9 | 4.93 | -1.2 | 1.5 | |

| PID-005 | 311.36 | 5.1 | 65.1 | 1.8 | 0.2 | |

| PID-006 | 327.36 | 5.4 | 85.9 | 2.3 | -0.8 |

Regression Analysis

Regression analysis is a statistical process for estimating the relationships between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). slideshare.net In SAR studies of this compound scaffolds, regression analysis is used to develop QSAR models that quantitatively correlate structural features with activity. derpharmachemica.com

Multiple Linear Regression (MLR): This is one of the most common regression techniques, where a linear equation is established to model the relationship between two or more descriptors and the biological activity of the compounds. slideshare.netresearchgate.net For a series of this compound analogs, an MLR model might take the form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Advanced Regression Techniques: To overcome limitations of MLR, such as sensitivity to intercorrelated descriptors, more advanced methods are often employed. For instance, ridge regression is a technique that can be used to create high-quality predictive models, especially when dealing with a large number of descriptors like topological indices and atom pairs. nih.gov Studies on related 2-phenylindole (B188600) structures have successfully used ridge regression to develop robust QSAR models for predicting anticancer activity. nih.gov Another method, Principal Component Regression Analysis (PCRA), combines PCA and regression, using the generated principal components as independent variables in the regression model to avoid issues with multicollinearity. researchgate.net

The development of a successful QSAR model involves correlating physicochemical properties with biological activity. derpharmachemica.com The table below presents hypothetical data for a QSAR study on this compound derivatives, where regression analysis is used to create a model that predicts biological activity (IC₅₀) based on specific molecular descriptors.

Table 2: Hypothetical QSAR Data for this compound Derivatives Using Regression Analysis

| Compound ID | Kier's Shape Index (kα3) japsonline.com | Molecular Connectivity (2χv) japsonline.com | Observed IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| PID-001 | 2.85 | 3.15 | 150 | 145 |

| PID-002 | 3.01 | 3.40 | 95 | 102 |

| PID-003 | 2.90 | 3.65 | 80 | 85 |

| PID-004 | 3.25 | 3.20 | 110 | 115 |

| PID-005 | 2.98 | 3.95 | 45 | 50 |

| PID-006 | 3.10 | 4.10 | 30 | 28 |

The statistical quality and predictive power of these models are rigorously evaluated through internal and external validation techniques to ensure their reliability for guiding the design of new, more potent this compound-based compounds. derpharmachemica.comresearchgate.net

Role of 1 Phenyl 2 Isopropylindole As a Chemical Intermediate and Scaffold

Utilization as a Synthetic Precursor for Complex Molecules (e.g., Fluvastatin Intermediate)

The utility of a substituted 1-Phenyl-2-isopropylindole core is exemplified in the synthesis of Fluvastatin, the first fully synthetic HMG-CoA reductase inhibitor. scirp.orgconicet.gov.ar A key intermediate in its production is 3-(4-fluorophenyl)-1-isopropyl-1H-indole, a direct analogue of this compound. scirp.orggoogle.com

The synthesis pathway to this crucial intermediate begins with the Friedel-Crafts acylation of fluorobenzene, which produces 4-Fluoro phenacyl chloride. scirp.org This product is then condensed with N-isopropylaniline. scirp.orgdrugfuture.com The subsequent intramolecular cyclization of the resulting compound, catalyzed by zinc chloride (ZnCl₂), yields the core indole (B1671886) structure, 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.orggoogle.com

From this point, the indole intermediate undergoes a Vilsmeier-Haack reaction with an acrolein derivative, such as 3-(dimethylamino)acrolein or 3-(N-methyl-N-phenylamino)acroleine, in the presence of phosphoryl chloride (POCl₃). google.comdrugfuture.comwikipedia.org This step attaches the aldehyde side chain at the C2 position of the indole ring, forming (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal. scirp.orggoogle.com This aldehyde is a direct precursor to the final heptenoate side chain of Fluvastatin. google.com The synthesis demonstrates the instrumental role of the this compound scaffold in constructing the complex architecture of Fluvastatin. scirp.orgwikipedia.org

Table 1: Key Intermediates in Fluvastatin Synthesis

| Compound Name | Role in Synthesis |

| Fluorobenzene | Starting material for the phenyl ring. scirp.org |

| Chloroacetyl chloride | Acylating agent in Friedel-Crafts reaction. scirp.org |

| 4-Fluoro phenacyl chloride | Product of Friedel-Crafts acylation. scirp.org |

| N-isopropylaniline | Provides the N-isopropyl group and aniline (B41778) for indole formation. scirp.orgdrugfuture.com |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | The core indole scaffold intermediate. scirp.orggoogle.com |

| 3-(dimethylamino)acrolein | Reagent for Vilsmeier-Haack reaction to add the side chain. google.comwikipedia.org |

| (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal | Key aldehyde precursor to the Fluvastatin side chain. scirp.orggoogle.com |

| Fluvastatin | Final active pharmaceutical ingredient. scirp.orgconicet.gov.ar |

Integration into Diverse Chemical Libraries for Research Screening

The indole nucleus is a favored scaffold for inclusion in such libraries due to its proven track record in yielding pharmacologically active compounds. nih.govmdpi.com Researchers design and synthesize libraries of indole-based molecules to screen against various biological targets, including those involved in cancer, neurodegenerative diseases, and bacterial infections. mdpi.commdpi.comrsc.org For example, libraries of indole derivatives have been created to identify inhibitors of bacterial quorum sensing, a system involved in virulence and biofilm formation. rsc.org

While specific documentation on the large-scale inclusion of this compound itself in screening libraries is not prominent in the reviewed literature, its structural attributes make it an ideal candidate. The phenyl and isopropyl groups provide distinct steric and electronic properties that can be systematically varied to generate a library of analogues. This diversity is crucial for exploring the chemical space around a particular scaffold and increasing the probability of finding a potent and selective modulator for a given biological target.

Contribution to the Development of Novel Indole-Based Scaffolds

The this compound structure is not just a precursor for specific targets but also serves as a foundational template for developing entirely new indole-based scaffolds. nih.gov Medicinal chemists frequently use such established structures as starting points for creating next-generation therapeutic agents. nih.govmdpi.com

The core scaffold of this compound offers multiple points for chemical modification:

The Phenyl Ring (at N1): Substituents can be introduced onto this ring to modulate properties like solubility, metabolic stability, and target-binding interactions.

The Isopropyl Group (at C2): This group can be replaced with other alkyl or aryl moieties to alter the steric profile and influence binding affinity and selectivity.

The Indole Ring: Positions C3 through C7 are all potential sites for functionalization, allowing for the introduction of a wide array of chemical groups to build novel structures and explore structure-activity relationships (SAR). nih.gov

This strategic modification of a core scaffold is a cornerstone of drug development. For instance, various indole-based compounds have been developed as inhibitors of targets in neurodegenerative diseases and cancer by modifying the substituents on the indole ring. mdpi.commdpi.com The development of novel indole-acrylamide derivatives as tubulin-targeting anticancer agents and indole-piperazine-pyrimidine scaffolds as dual-targeting agents for neurodegenerative disorders highlights the modularity and versatility of the indole core. mdpi.commdpi.com Thus, this compound contributes to the broader field of medicinal chemistry by providing a robust and adaptable framework for the rational design of new and improved indole-based therapeutic candidates.

Advanced Analytical Methodologies in 1 Phenyl 2 Isopropylindole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Each technique provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and confirmation of molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum for 1-Phenyl-2-isopropylindole would be expected to show distinct signals for the protons of the phenyl group, the indole (B1671886) ring, and the isopropyl group. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ, in ppm) would indicate the electronic environment of the protons, and the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of adjacent, non-equivalent protons.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would help differentiate between aromatic, aliphatic, and heterocyclic carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Without experimental data, a data table of chemical shifts and coupling constants cannot be generated.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic (phenyl and indole) and aliphatic (isopropyl) groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, typically in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations related to the indole ring.

A data table of specific absorption bands and their corresponding vibrational modes cannot be compiled without the actual spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of this compound (C₁₇H₁₇N, Molecular Weight: 235.33 g/mol ). The fragmentation pattern would offer further structural clues.

HR-MS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₇H₁₇N) by distinguishing it from other formulas with the same nominal mass.

No experimental mass spectrometry data for this compound was found in the searched literature.

UV-Vis Spectroscopy for Electronic Transitions

Specific λ_max values for this compound are not available.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be expected to show strong signals for the C=C stretching modes of the phenyl and indole rings. While general Raman spectra of indole derivatives have been studied sigmaaldrich.comnih.gov, specific data for the target compound is absent.

Microwave Spectroscopy for Rotational Information and Conformational Analysis

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique can provide extremely precise information about bond lengths, bond angles, and the conformational preferences of a molecule. Studies on simpler molecules like the indole-water complex have been performed using this method. tsijournals.com However, analysis of a more complex molecule like this compound would be a significant undertaking, and no such study has been published in the searched resources.

Compound Names

As no specific data could be presented, a table of compounds is not applicable.

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, various chromatographic techniques are essential for assessing purity, monitoring its synthesis, and analyzing isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is widely used to determine the purity of a final product and to monitor the progress of a chemical reaction over time. researchgate.netchromatographyonline.com By taking small aliquots from a reaction mixture at different time points, HPLC can quantify the consumption of reactants and the formation of products, providing crucial kinetic information. bridgewater.edu

For a compound like this compound, a reversed-phase HPLC method would be a common choice. This typically involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) or a Phenyl-bonded silica (B1680970) column, and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. mdpi.comelementlabsolutions.com The Phenyl column could offer unique selectivity for this analyte due to potential π-π interactions. elementlabsolutions.com Purity is assessed by the relative area of the main peak in the chromatogram. researchgate.net

Table 2: Illustrative HPLC Data for Monitoring a Hypothetical Synthesis of this compound

| Reaction Time (hours) | Reactant A Peak Area (%) | Product Peak Area (%) | Purity (%) |

|---|---|---|---|

| 0 | 99.5 | 0.5 | N/A |

| 1 | 75.2 | 24.1 | 97.2 |

| 3 | 33.8 | 65.4 | 98.5 |

| 6 | 5.1 | 94.2 | 99.1 |

| 12 | <0.1 | 99.3 | 99.6 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org It is particularly useful for assessing the purity of volatile substances and for separating isomers. nih.govvurup.sk In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra. thermofisher.comresearchgate.net

GC has been used to monitor the progress of reactions involving the related compound 2-isopropylindole. escholarship.org For this compound, GC could be employed to separate it from volatile starting materials or byproducts, as well as to distinguish between potential positional isomers that may arise during synthesis.

Table 3: Typical Gas Chromatography (GC-MS) Parameters for Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp | 290 °C |

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. sigmaaldrich.comgcms.cz While this compound itself is an achiral molecule, chiral chromatography is a critical analytical tool for the separation and purity assessment of chiral precursors, intermediates, or related derivatives that may possess stereogenic centers. libretexts.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. mdpi.com

Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including indole derivatives. researchgate.netchromatographyonline.com Indeed, chiral HPLC analysis using a Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) column has been successfully applied to the analysis of related chiral indoles. escholarship.org The separation is typically performed in normal-phase mode using mobile phases like hexane/isopropanol mixtures. escholarship.org

Table 4: Example Chiral HPLC Conditions for Separation of Related Chiral Indole Enantiomers Based on methods for related compounds. escholarship.org

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 10 µm |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm or 280 nm |

Compound Index

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.